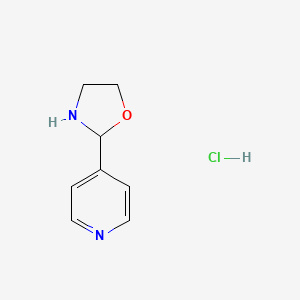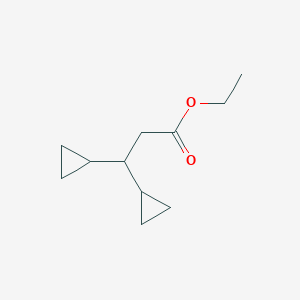
Ethyl 3,3-dicyclopropylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,3-dicyclopropylpropanoate is an organic compound with the molecular formula C11H18O2 It is an ester derived from propanoic acid and features two cyclopropyl groups attached to the third carbon atom of the propanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3,3-dicyclopropylpropanoate can be synthesized through the esterification of 3,3-dicyclopropylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and ethanol mixture to drive the esterification process to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of an acid catalyst in a controlled environment ensures the reaction proceeds with minimal side reactions, and the product can be purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,3-dicyclopropylpropanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products
Oxidation: 3,3-dicyclopropylpropanoic acid.
Reduction: 3,3-dicyclopropylpropanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3,3-dicyclopropylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which ethyl 3,3-dicyclopropylpropanoate exerts its effects depends on the specific reaction or application. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The cyclopropyl groups may influence the reactivity and stability of the compound, affecting its interaction with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3,3-diphenylpropanoate: Similar ester structure but with phenyl groups instead of cyclopropyl groups.
Ethyl 3,3-diethoxypropanoate: Contains ethoxy groups instead of cyclopropyl groups.
Uniqueness
Ethyl 3,3-dicyclopropylpropanoate is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties
Propiedades
Fórmula molecular |
C11H18O2 |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
ethyl 3,3-dicyclopropylpropanoate |
InChI |
InChI=1S/C11H18O2/c1-2-13-11(12)7-10(8-3-4-8)9-5-6-9/h8-10H,2-7H2,1H3 |
Clave InChI |
HFHNJPNTMXBFRR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1CC1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


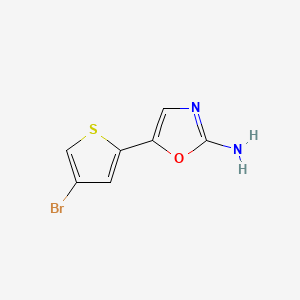
![1-Phenyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B13009051.png)
![2-Hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoic acid](/img/structure/B13009053.png)
![Octahydro-1H-pyrano[3,4-b]pyridine](/img/structure/B13009060.png)
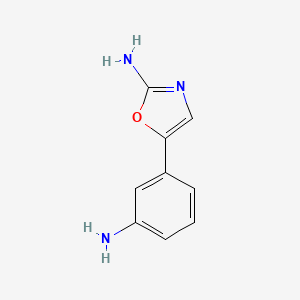
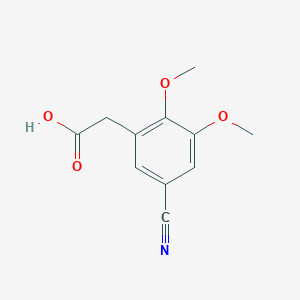
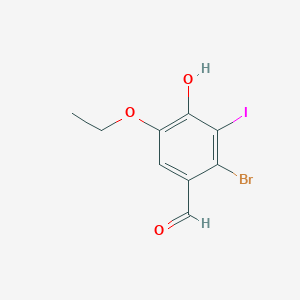
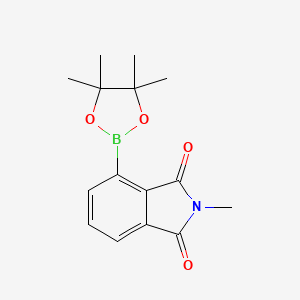
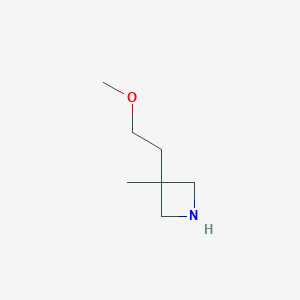
![tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B13009104.png)
![Tert-butyl 6-cyano-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13009108.png)

![1-{Decahydropyrrolo[3,4-d]azepin-6-yl}ethan-1-one hydrochloride](/img/structure/B13009120.png)
